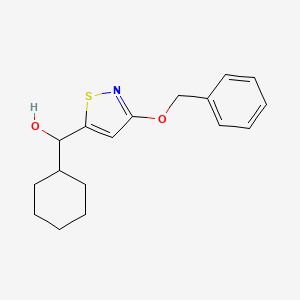

(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol

Overview

Description

“(3-Benzyloxyisothiazol-5-yl)-phenylmethanol” is a chemical compound with a CAS number of 415724-78-6 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds involves the metalation of isothiazoles . For instance, the direct lithiation of isothiazole with n-butyllithium occurs at C-5 . The intermediate lithiated species can be trapped with a variety of electrophiles, affording different types of substituted isothiazoles .Molecular Structure Analysis

The molecular structure of “(3-Benzyloxyisothiazol-5-yl)-phenylmethanol” likely includes an isothiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving isothiazoles often involve metalation, a process where a metal atom is added . In the case of isothiazole, lithiation occurs at C-5 with a high degree of selectivity .Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Research on compounds with structural motifs similar to "(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol" often focuses on their synthesis and potential in forming complex molecules through various chemical reactions. For instance, the study of aryl- and heteroaryl-substituted 3-benzyloxyisothiazoles explored the use of palladium-catalyzed Suzuki and Negishi cross-coupling reactions. This research highlighted the difficulty in generating viable nucleophilic species from such compounds but succeeded in introducing a range of substituents under specific conditions, suggesting the utility of these methods in synthesizing complex molecules with potential applications in drug discovery and materials science (Kaae, Krogsgaard‐Larsen, & Johansen, 2004).

Photophysical Properties and Sensor Development

Another avenue of research involves the synthesis of compounds with specific photophysical properties. Studies on derivatives of similar structural frameworks have focused on their potential as fluorescent probes or chemosensors. For example, research on N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives highlighted their high molar absorption coefficient values and fluorescence quantum yields, making them suitable for applications as efficient fluorescent probes. The modification of these compounds to act as chemosensors for metal ions or protons further underscores the versatility of this chemical scaffold in sensor development (Guzow, Szmigiel, Wróblewski, Milewska, Karolczak, & Wiczk, 2007).

Antimicrobial and Antitubercular Activity

The synthesis and biological evaluation of structurally related compounds have also been a significant area of research. For example, the design and synthesis of novel 2-substituted benzoxazole derivatives have been undertaken to explore their antimicrobial activity. Such studies often involve the creation of various derivatives to test against a range of microbial strains, contributing valuable information to the search for new antimicrobial agents (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012). Additionally, the investigation into triazole-based compounds for their antitubercular properties, such as the evaluation of stereoisomers for their specific activity, offers insights into the development of targeted therapies for tuberculosis (Shekar, Sinha, Mukhopadhya, & Degani, 2014).

properties

IUPAC Name |

cyclohexyl-(3-phenylmethoxy-1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c19-17(14-9-5-2-6-10-14)15-11-16(18-21-15)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,14,17,19H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYDAIPIDHRDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC(=NS2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

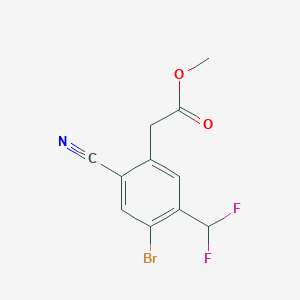

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.